molecular formula C13H19N5O5 B1207811 O-Isopropylguanosine CAS No. 82773-20-4

O-Isopropylguanosine

Cat. No.: B1207811
CAS No.: 82773-20-4
M. Wt: 325.32 g/mol
InChI Key: WGBLLRVMAHKTDI-WOUKDFQISA-N
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Description

O-Isopropylguanosine is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an isopropyl group attached to the oxygen atom of the guanosine molecule. The modification of guanosine to form this compound results in unique chemical and biological properties that make it a subject of interest in scientific research.

Scientific Research Applications

O-Isopropylguanosine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in nucleic acid interactions and its potential as a molecular probe.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Isopropylguanosine typically involves the protection of the guanosine molecule followed by the introduction of the isopropyl group. One common method involves the selective acetylation of the sugar moiety of guanosine, followed by reaction with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the guanosine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Isopropylguanosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or functionalized derivatives of this compound.

Mechanism of Action

The mechanism of action of O-Isopropylguanosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells. The pathways involved may include caspase-dependent signaling and regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoguanosine: An isomer of guanosine with similar structural features but different functional group positions.

    Guanosine: The parent compound of O-Isopropylguanosine, widely studied for its biological roles.

    2’-Deoxyguanosine: A derivative of guanosine lacking the hydroxyl group at the 2’ position of the sugar moiety.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-propan-2-yloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O5/c1-5(2)22-11-7-10(16-13(14)17-11)18(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLLRVMAHKTDI-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002881
Record name 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82773-20-4
Record name O-Isopropylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082773204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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